Ginsenoside Rd2

Vue d'ensemble

Description

Le Ginsenoside Rd2 est un composé saponoside bioactif présent dans les racines de Panax ginseng, une plante médicinale traditionnelle. Les ginsénosides sont les principaux composants actifs du ginseng, et le this compound est connu pour ses puissantes activités pharmacologiques, notamment ses effets anti-inflammatoires, anticancéreux et neuroprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Ginsenoside Rd2 peut être synthétisé par des méthodes de transformation enzymatique. Des glycosidases spécifiques, telles que la β-glucosidase et l'α-l-rhamnosidase, sont utilisées pour hydrolyser les liaisons glycosidiques dans les ginsénosides précurseurs comme le Ginsenoside Rb1 et le Ginsenoside Rd . Les réactions enzymatiques se produisent généralement dans des conditions douces, telles qu'un pH de 5 à 7 et des températures allant de 30 à 40 °C .

Méthodes de production industrielle : La production industrielle du this compound implique l'extraction de ginsénosides à partir des racines de ginseng, suivie d'une biotransformation utilisant des cultures microbiennes ou des enzymes purifiées. Le processus comprend des étapes telles que l'extraction, la purification et la conversion enzymatique pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Ginsenoside Rd2 subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation.

Réactifs et conditions courantes :

Hydrolyse : Hydrolyse enzymatique utilisant des glycosidases.

Oxydation : Agents oxydants comme le peroxyde d'hydrogène dans des conditions contrôlées.

Glycosylation : Glycosyltransférases en présence de donneurs de sucre.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés déglycosylés et des formes oxydées du this compound, qui présentent souvent des activités biologiques améliorées .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des saponines et les transformations enzymatiques.

Biologie : Enquête sur son rôle dans les voies de signalisation cellulaire et ses effets sur la prolifération cellulaire et l'apoptose.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples cibles et voies moléculaires. Il module les voies de signalisation telles que les voies PI3K / Akt et MAPK, conduisant à la régulation de la croissance cellulaire, de l'apoptose et de l'inflammation. De plus, il interagit avec divers récepteurs et enzymes, contribuant à ses diverses activités pharmacologiques .

Composés similaires :

- Ginsenoside Rb1

- Ginsenoside Rd

- Ginsenoside Rg3

- Ginsenoside Rh2

Comparaison : Le this compound est unique en raison de sa structure glycosidique spécifique, qui influence sa biodisponibilité et son profil pharmacologique. Comparé à d'autres ginsénosides, le this compound présente des effets anti-inflammatoires et neuroprotecteurs plus forts, ce qui en fait un composé précieux pour les applications thérapeutiques .

Applications De Recherche Scientifique

Neuroprotection

Ginsenoside Rd2 has shown neuroprotective effects in several studies:

- Cognitive Enhancement : In animal models of Alzheimer's disease (AD), this compound improved cognitive functions by reducing oxidative stress and inflammation, which are critical factors in neurodegeneration. It has been demonstrated to enhance the expression of cholinergic markers and promote neuronal differentiation .

- Mechanisms of Action : The compound appears to inhibit the transcription activity of NF-κB, thereby reducing tau phosphorylation and Aβ-induced neuronal apoptosis. This suggests a potential role in preventing neurodegenerative diseases .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer potential:

- Inhibition of Tumor Growth : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by modulating ion channel activities, specifically TRPM7 channels. This results in reduced cell survival rates in gastric and breast cancer models .

- Mechanistic Insights : The compound's anti-cancer effects may be linked to its ability to induce apoptosis and inhibit tumor-promoting pathways, making it a candidate for adjunctive cancer therapies .

Cardiovascular Protection

The cardiovascular benefits of this compound are notable:

- Blood Pressure Regulation : Research has shown that this compound can attenuate hypertensive cerebrovascular remodeling and improve endothelial function by modulating calcium channel activity in vascular smooth muscle cells .

- Myocardial Ischemia/Reperfusion Injury : In models of myocardial injury, this compound has been shown to protect cardiac function by inhibiting apoptotic pathways and reducing oxidative stress markers .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators : It downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory models, leading to reduced production of nitric oxide and prostaglandin E2 (PGE2) .

- Clinical Implications : These findings suggest that this compound may be beneficial in treating inflammatory conditions and could serve as a natural alternative or adjunct to conventional anti-inflammatory drugs .

Summary Table of Applications

Case Studies

- Neuroprotective Effects in Alzheimer's Models : A study demonstrated that administration of this compound resulted in improved memory scores in APP transgenic mice, alongside decreased levels of Aβ plaques .

- Cardiovascular Outcomes : In a murine model of myocardial ischemia/reperfusion injury, treatment with this compound significantly improved cardiac function metrics compared to control groups .

- Cancer Cell Line Studies : In vitro studies on gastric cancer cells showed that this compound effectively inhibited cell growth through modulation of calcium signaling pathways, suggesting its role as a potential chemotherapeutic agent .

Mécanisme D'action

Ginsenoside Rd2 exerts its effects through multiple molecular targets and pathways. It modulates signaling pathways such as the PI3K/Akt and MAPK pathways, leading to the regulation of cell growth, apoptosis, and inflammation. Additionally, it interacts with various receptors and enzymes, contributing to its diverse pharmacological activities .

Comparaison Avec Des Composés Similaires

- Ginsenoside Rb1

- Ginsenoside Rd

- Ginsenoside Rg3

- Ginsenoside Rh2

Comparison: Ginsenoside Rd2 is unique due to its specific glycosidic structure, which influences its bioavailability and pharmacological profile. Compared to other ginsenosides, this compound exhibits stronger anti-inflammatory and neuroprotective effects, making it a valuable compound for therapeutic applications .

Activité Biologique

Ginsenoside Rd2, a minor saponin derived from Panax ginseng, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, including neuroprotective effects, anti-inflammatory actions, cardiovascular benefits, and potential applications in cancer therapy. The findings are supported by various studies, including in vitro experiments and in vivo animal models.

Overview of this compound

This compound is a derivative of the more prevalent ginsenosides found in ginseng. It is characterized by its unique chemical structure, which contributes to its biological efficacy. The compound is believed to be produced through the biotransformation of other ginsenosides by gut microbiota, enhancing its bioavailability and pharmacological activity .

1. Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that Rd2 can:

- Alleviate oxidative stress : It reduces oxidative damage in neuronal cells by enhancing the activity of antioxidant enzymes .

- Inhibit neuronal apoptosis : Rd2 has been shown to prevent glutamate-induced apoptosis in rat cortical neurons, suggesting its potential as a therapeutic agent for preventing neuronal death associated with cerebral ischemia .

- Enhance cognitive function : In animal models of AD, Rd2 improved learning and memory abilities by modulating cholinergic signaling pathways and reducing amyloid-beta (Aβ) toxicity .

2. Anti-inflammatory Properties

The compound demonstrates robust anti-inflammatory effects:

- Inhibition of pro-inflammatory cytokines : this compound reduces the production of inflammatory markers such as IL-1β and TNF-α in various cell models .

- Protection against inflammation-induced damage : It has been reported to mitigate inflammation-related damage in animal models, indicating potential therapeutic applications for inflammatory diseases .

3. Cardiovascular Benefits

This compound also shows promising cardiovascular protective effects:

- Regulation of calcium influx : It acts as a voltage-independent calcium channel blocker, which may help reduce hypertension and prevent vascular remodeling associated with cardiovascular diseases .

- Prevention of atherosclerosis : By inhibiting cholesterol accumulation and macrophage activity, Rd2 may play a role in preventing the development of atherosclerosis .

Comparative Biological Activities

The table below summarizes the biological activities of this compound compared to other ginsenosides:

| Biological Activity | This compound | Other Ginsenosides (e.g., Rb1, Rg1) |

|---|---|---|

| Neuroprotection | Strong | Moderate |

| Anti-inflammatory | Strong | Variable |

| Cardiovascular protection | Moderate | Strong |

| Anti-cancer properties | Emerging | Established |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in AD Models : A study demonstrated that administration of this compound significantly improved cognitive function in APP transgenic mice, correlating with reduced Aβ levels and enhanced cholinergic activity .

- Cardiovascular Protection : Research showed that this compound treatment led to decreased blood pressure and improved vascular function in hypertensive rat models through modulation of calcium channels .

- Anti-inflammatory Effects : In vitro studies indicated that this compound effectively inhibited the expression of COX-2 and iNOS in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Propriétés

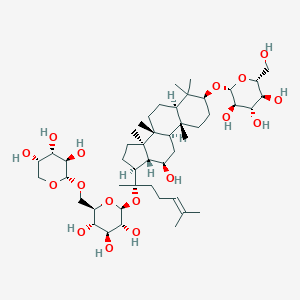

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSADJAYQOCDD-FDDSVCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317046 | |

| Record name | Ginsenoside Rd2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83480-64-2 | |

| Record name | Ginsenoside Rd2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rd2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can you describe the occurrence of ginsenoside Rd2 in Panax notoginseng?

A1: this compound is considered a minor ginsenoside and can be found in various parts of the Panax notoginseng plant. Notably, it has been identified in the leaves [, , , , , ], flowers [, , ], and even the stems [] of this species.

Q2: How is this compound produced in Panax notoginseng?

A2: While this compound exists naturally in Panax notoginseng, research suggests it can also be produced through the biotransformation of other ginsenosides. This process, often facilitated by enzymes from fungi or bacteria, involves the selective cleavage of specific sugar moieties. For instance, studies have shown that ginsenoside Rd can be converted to this compound through the action of enzymes present in Panax notoginseng flowers [, ]. Similarly, fungi like Cladosporium xylophilum can transform the major ginsenoside Rb2 into this compound [].

Q3: What extraction methods are typically used to isolate this compound?

A3: Researchers have successfully isolated this compound from Panax notoginseng using several techniques. These include traditional extraction methods employing solvents like methanol [, , , , ] and water [, , ], as well as more sophisticated techniques like counter-current chromatography []. Interestingly, the choice of extraction solvent can significantly influence the ginsenoside profile [, ].

Q4: Are there any analytical methods available to specifically detect and quantify this compound?

A4: Yes, high-performance liquid chromatography (HPLC) coupled with various detectors is widely used to analyze this compound. For instance, HPLC combined with ultraviolet detection has been successfully employed to quantify this compound in Panax notoginseng extracts []. Additionally, more advanced techniques like online two-dimensional liquid chromatography coupled with mass spectrometry have been developed for a comprehensive analysis of this compound and other related compounds in complex plant matrices [].

Q5: What is known about the biological activity of this compound?

A5: While research on this compound is ongoing, studies suggest potential bioactivity, especially compared to major ginsenosides []. One study found that this compound, among other ginsenosides, could impact cell-to-cell communication by influencing gap junctions []. These findings highlight the need for further investigation into the specific mechanisms of action and potential therapeutic applications of this compound.

Q6: Does the gut microbiota play a role in the metabolism of this compound?

A6: Yes, the gut microbiota appears to play a significant role in metabolizing this compound. In a study using gut microbiota from insomniac patients, this compound was identified as an intermediate metabolite during the breakdown of saponins extracted from Panax notoginseng leaves []. This suggests that the gut microbiota may contribute to the conversion of this compound into other bioactive compounds, potentially influencing its overall effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.